molecular formula C18H17F3N2OS2 B12012462 3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 618427-78-4

3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12012462
CAS No.: 618427-78-4
M. Wt: 398.5 g/mol
InChI Key: SEFWHPOAQMVLPT-UHFFFAOYSA-N
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Description

3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant electronegativity and its role in enhancing the biological activity of molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials

    Formation of Thieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidin-4(3H)-one ring system.

    Introduction of Trifluoromethylbenzylthio Group: This step involves the nucleophilic substitution reaction where the trifluoromethylbenzylthio group is introduced to the thieno[2,3-d]pyrimidin-4(3H)-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as amines or ethers.

Scientific Research Applications

3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular processes, and metabolic pathways.

    Medicine: Due to its potential biological activity, the compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.

    Trifluoromethylbenzylthio Compounds: These compounds contain the trifluoromethylbenzylthio group but differ in their core structures, affecting their overall properties and applications.

Uniqueness

The uniqueness of 3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of the thieno[2,3-d]pyrimidin-4(3H)-one core with the trifluoromethylbenzylthio group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

618427-78-4

Molecular Formula

C18H17F3N2OS2

Molecular Weight

398.5 g/mol

IUPAC Name

3-ethyl-5,6-dimethyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H17F3N2OS2/c1-4-23-16(24)14-10(2)11(3)26-15(14)22-17(23)25-9-12-6-5-7-13(8-12)18(19,20)21/h5-8H,4,9H2,1-3H3

InChI Key

SEFWHPOAQMVLPT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)C(F)(F)F)SC(=C2C)C

Origin of Product

United States

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